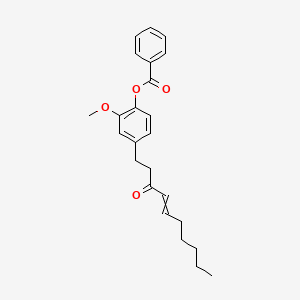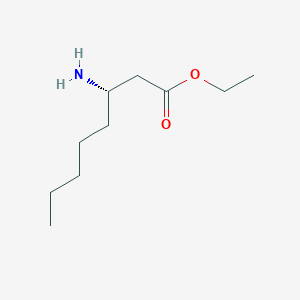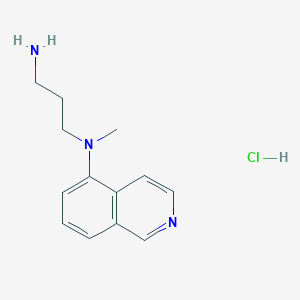
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenyl ring, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate typically involves the esterification of 2-methoxy-4-(3-oxodec-4-EN-1-YL)phenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxodecyl chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate.
Reduction: Formation of 2-methoxy-4-(3-hydroxydec-4-EN-1-YL)phenyl benzoate.
Substitution: Formation of 2-chloro-4-(3-oxodec-4-EN-1-YL)phenyl benzoate or 2-bromo-4-(3-oxodec-4-EN-1-YL)phenyl benzoate.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting this pathway, the compound can reduce inflammation and potentially slow down the progression of certain diseases.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenol: Lacks the benzoate ester group but shares similar anti-inflammatory properties.
4-Methoxyphenyl benzoate: Lacks the oxodecyl chain but is used in similar chemical reactions.
2-Methoxy-4-(3-hydroxydec-4-EN-1-YL)phenyl benzoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit the STAT3 pathway makes it particularly valuable in the development of anti-inflammatory and anti-cancer therapies.
Propiedades
Número CAS |
624726-97-2 |
|---|---|
Fórmula molecular |
C24H28O4 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-(3-oxodec-4-enyl)phenyl] benzoate |
InChI |
InChI=1S/C24H28O4/c1-3-4-5-6-10-13-21(25)16-14-19-15-17-22(23(18-19)27-2)28-24(26)20-11-8-7-9-12-20/h7-13,15,17-18H,3-6,14,16H2,1-2H3 |
Clave InChI |
DQQRBUKOTBZDDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)


![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)

methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)


